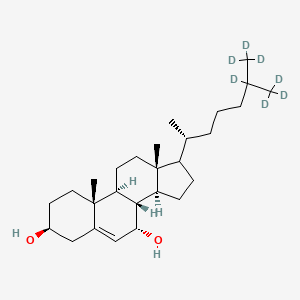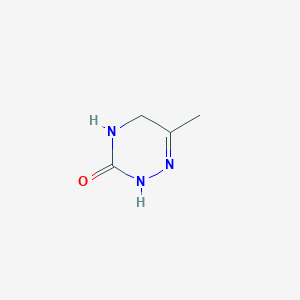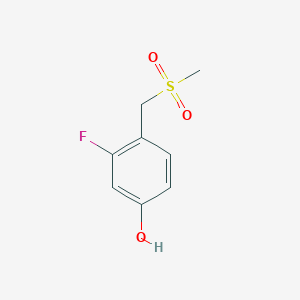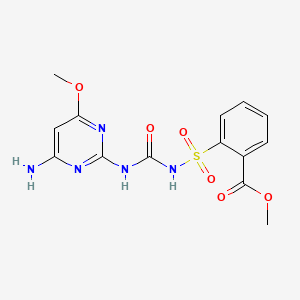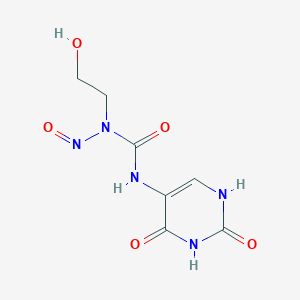
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a pyrimidine ring, a hydroxyethyl group, and a nitrosourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-ketoesters under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene chlorohydrin.
Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate compound with nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrosourea moiety, potentially converting it to urea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrosourea group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: May be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through the alkylation of DNA. The nitrosourea moiety is responsible for the formation of highly reactive intermediates that can form covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used to treat various cancers.
Semustine (MeCCNU): A derivative of lomustine with similar applications.
Uniqueness
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea is unique due to its specific structural features, such as the hydroxyethyl group and the pyrimidine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other nitrosoureas.
Eigenschaften
CAS-Nummer |
89854-43-3 |
|---|---|
Molekularformel |
C7H9N5O5 |
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H9N5O5/c13-2-1-12(11-17)7(16)9-4-3-8-6(15)10-5(4)14/h3,13H,1-2H2,(H,9,16)(H2,8,10,14,15) |
InChI-Schlüssel |
IDSUPEKZVIGOGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)N(CCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


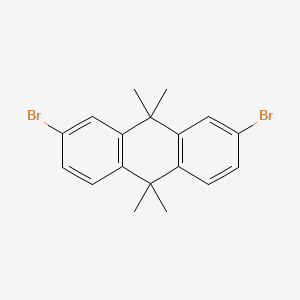

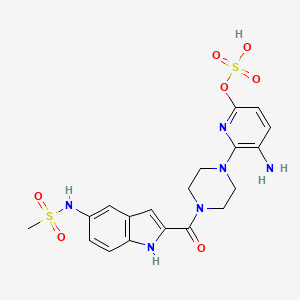
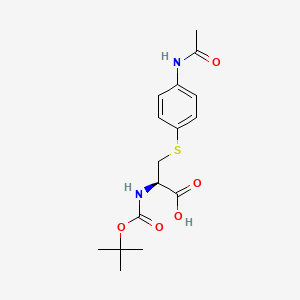
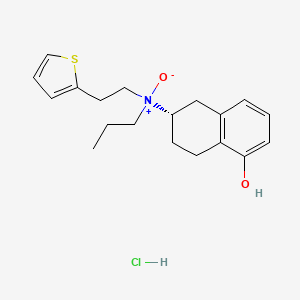

![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
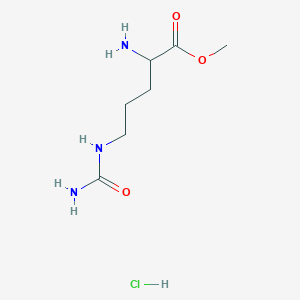
![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)
